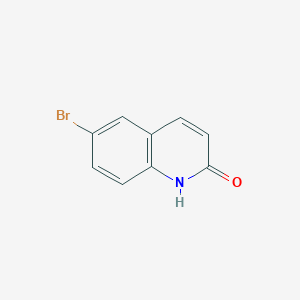

6-Bromoquinolin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAFBGATSQRSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495319 | |

| Record name | 6-Bromoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810-66-8 | |

| Record name | 6-Bromoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromoquinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 6-Bromoquinolin-2(1H)-one"

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromoquinolin-2(1H)-one

Introduction: The Significance of the Quinolinone Scaffold

The quinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] These structures are known to exhibit diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The strategic placement of substituents on the quinoline ring system is a key tactic for modulating the physicochemical properties and biological targets of these molecules, making them a fertile ground for novel drug discovery.

This compound, in particular, serves as a crucial building block in synthetic and medicinal chemistry.[2][3] The presence of the bromine atom at the C6 position provides a versatile synthetic handle for introducing further chemical complexity through various cross-coupling reactions, enabling the development of novel therapeutic agents, such as kinase inhibitors for cancer treatment.[2] This guide offers a comprehensive overview of a field-proven methodology for the synthesis of this compound and the rigorous analytical techniques required for its structural confirmation and purity assessment.

Part 1: Synthesis of this compound

The synthesis of quinolinone structures can be achieved through several established methods, with the selection of a specific route often depending on the availability of starting materials and the desired substitution pattern. A robust and frequently employed strategy for preparing 6-bromo-substituted quinolinones involves a condensation reaction followed by a thermally induced cyclization.

The pathway detailed here begins with the reaction between 4-bromoaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), which proceeds through an intermediate that is subsequently cyclized at high temperature in a solvent like diphenyl ether.[4][5] This approach is favored for its efficiency and reliability.

Reaction Rationale and Mechanistic Insights

The initial step involves the nucleophilic attack of the amino group of 4-bromoaniline on one of the carbonyl carbons of Meldrum's acid, followed by the elimination of a molecule of water and subsequent ring-opening to form a β-keto amide intermediate. The choice of Meldrum's acid is strategic; its high acidity and thermal lability facilitate the reaction. The second stage is a high-temperature intramolecular cyclization. The high boiling point of a solvent like diphenyl ether provides the necessary thermal energy to drive the intramolecular electrophilic aromatic substitution, where the enol or enolate of the amide attacks the benzene ring, leading to the formation of the heterocyclic core. This is followed by tautomerization to yield the more stable quinolin-2(1H)-one product.

Visualizing the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established literature procedures.[5][6] Researchers should adapt it based on their specific laboratory conditions and safety assessments.

-

Intermediate Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1.0 eq) in a suitable solvent like trimethyl orthoformate. Add Meldrum's acid (1.05 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The intermediate, 5-[(4-bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, will often precipitate. The solvent can be removed under reduced pressure to yield the crude intermediate.[5]

-

Cyclization: Preheat a volume of diphenyl ether in a separate, appropriately sized flask to approximately 245-250 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Slowly add the dried intermediate from the previous step in small portions to the hot diphenyl ether. Caution: This step can cause vigorous gas evolution and must be performed with extreme care in a well-ventilated fume hood.[5]

-

Maintain the reaction mixture at 250 °C with stirring for 15-20 minutes after the addition is complete.

-

Workup and Purification: Remove the heat source and allow the reaction mixture to cool to room temperature. As it cools, the product will begin to precipitate.

-

Dilute the cooled mixture with a non-polar solvent like hexane to facilitate complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid sequentially with hexane and a mixture of ether/hexane to remove residual diphenyl ether and other impurities.[5]

-

Dry the purified solid under vacuum to yield this compound as a solid.

Part 2: Characterization and Quality Control

Rigorous characterization is essential to confirm the chemical identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Visualizing the Characterization Workflow

Caption: Logical workflow for the analytical characterization of the final product.

Summary of Characterization Data

| Property | Expected Value / Observation |

| Molecular Formula | C₉H₆BrNO[7] |

| Molecular Weight | 224.05 g/mol [7][8] |

| Appearance | Solid (e.g., white to light yellow powder)[9] |

| Melting Point | >200 °C[10] |

| ¹H NMR (DMSO-d₆) | Aromatic protons (δ 7-8 ppm), vinyl protons (δ 6-7 ppm), NH proton (broad singlet, δ > 11 ppm) |

| Mass Spec (ESI+) | [M+H]⁺ at m/z ≈ 223.97 and 225.97 (characteristic 1:1 bromine isotopic pattern)[7] |

| IR Spectroscopy | N-H stretch (~3100-3300 cm⁻¹), C=O stretch (~1650-1670 cm⁻¹) |

Detailed Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure.

-

Protocol:

-

Expert Interpretation:

-

¹H NMR: Expect to see distinct signals for each unique proton. The proton on the nitrogen (N-H) will typically appear as a broad singlet at a high chemical shift (downfield), often above 11 ppm.[12] The protons on the aromatic and heterocyclic rings will appear in the δ 6.0-8.5 ppm region, with their specific chemical shifts and coupling patterns (singlets, doublets, etc.) confirming the substitution pattern.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal, typically >160 ppm. The remaining signals in the aromatic region (110-150 ppm) will correspond to the other eight carbons in the bicyclic system.

-

2. Mass Spectrometry (MS) MS is used to confirm the molecular weight and elemental composition.

-

Protocol:

-

Expert Interpretation: The key feature to look for is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic pair of peaks for any bromine-containing fragment. For the protonated molecule ([M+H]⁺), expect to see two peaks of nearly equal intensity at m/z values corresponding to [C₉H₇⁷⁹BrNO]⁺ and [C₉H₇⁸¹BrNO]⁺ (approximately 223.97 and 225.97).[7] This isotopic signature is definitive proof of the presence of one bromine atom.

3. Melting Point Analysis The melting point is a reliable indicator of purity.

-

Protocol:

-

Place a small amount of the dry, crystalline product into a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

-

-

Expert Interpretation: A pure compound will exhibit a sharp melting range (typically < 2 °C). The literature indicates a high melting point for this compound, generally above 200 °C.[10] A broad or depressed melting range compared to a reference value suggests the presence of impurities.

Part 3: Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

This compound: This compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318).[7][8] Avoid inhalation of dust and direct contact with skin and eyes.

-

Reagents:

-

4-Bromoaniline: Toxic and an irritant. Handle with care.

-

Diphenyl ether: Can cause irritation. The high temperatures used for cyclization require extreme caution to prevent severe burns.

-

Acids/Bases: Handle all acidic and basic reagents with appropriate care to avoid chemical burns.

-

Always consult the latest Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[13][14]

Conclusion

This guide provides a robust framework for the synthesis and comprehensive characterization of this compound. The described synthetic protocol offers a reliable route to this valuable intermediate, while the detailed analytical workflows ensure the production of a structurally confirmed and pure compound. By understanding the causality behind the experimental choices and adhering to rigorous characterization standards, researchers can confidently utilize this building block in the development of novel molecules for drug discovery and other advanced applications.

References

- Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J. C., & Janin, Y. L. (2011). On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one. Synthesis, (6), 934-942.

- On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)

- 6-Bromo-2(1H)-quinolinone, 96%, Thermo Scientific Chemicals - Chembeez. (n.d.).

- 6-broMo-4-hydroxyquinolin-2(1H)

- This compound | C9H6BrNO | CID 12378943 - PubChem. (n.d.).

- This compound AldrichCPR - Sigma-Aldrich. (n.d.).

- 6-Bromoquinoline - SAFETY D

- 6-Bromo-1-methyl-1H-quinolin-2-one - MySkinRecipes. (n.d.).

- 6-Bromo-2-hydroxyquinoline - SynHet. (n.d.).

- Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - NIH. (n.d.).

- Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold - Benchchem. (n.d.).

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.

- 6-Bromoquinolin-4(1H)-one | 332366-57-1 - ChemicalBook. (n.d.).

- Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one - Benchchem. (n.d.).

- 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - ChemicalBook. (n.d.).

- 6-Bromo-3,4-dihydroquinolin-2(1H)-one | 3279-90-1 - TCI Chemicals. (n.d.).

- This compound | 1810-66-8. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Bromo-1-methyl-1H-quinolin-2-one [myskinrecipes.com]

- 3. 6-Bromo-2-hydroxyquinoline [synhet.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. 6-Bromoquinolin-4(1H)-one | 332366-57-1 [chemicalbook.com]

- 6. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C9H6BrNO | CID 12378943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 6-Bromo-3,4-dihydroquinolin-2(1H)-one | 3279-90-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 6-Bromo-2(1H)-quinolinone, 96%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 11. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 6-broMo-4-hydroxyquinolin-2(1H)-one - Safety Data Sheet [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Properties of 6-Bromoquinolin-2(1H)-one

Introduction: The Quinolinone Scaffold and the Significance of 6-Bromoquinolin-2(1H)-one

The quinolin-2(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds.[1] This structural motif is a cornerstone in the development of therapeutic agents exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic placement of substituents on the quinolinone ring system is a key tactic for modulating the physicochemical and biological properties of these molecules, enabling the fine-tuning of their activity and specificity.

This compound emerges as a particularly valuable intermediate in this context. The presence of a bromine atom at the 6-position provides a versatile synthetic handle for introducing further molecular complexity. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), which are pivotal transformations in modern drug discovery.[2] A thorough understanding of the fundamental physicochemical properties of this building block is therefore not merely academic; it is a critical prerequisite for its effective utilization in the rational design of novel chemical entities, process optimization, and formulation development.

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering both established data and field-proven experimental protocols for properties where public data is limited. This document is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to confidently integrate this compound into their research and development workflows.

Chemical Identity and Core Physical Properties

This compound is a solid, crystalline compound that exists in tautomeric equilibrium with its 6-bromo-2-hydroxyquinoline form, although the keto form (quinolin-2-one) is predominant in the solid state and in most solvents.

Table 1: Core Identifiers and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 6-bromo-1H-quinolin-2-one | [3][4] |

| CAS Number | 1810-66-8 | [3][4] |

| Molecular Formula | C₉H₆BrNO | [3][4] |

| Molecular Weight | 224.05 g/mol | [3] |

| Appearance | Solid | [5] |

| Melting Point | >200°C | [4] |

| SMILES | C1=CC2=C(C=CC(=O)N2)C=C1Br | [3] |

| InChI Key | YLAFBGATSQRSTB-UHFFFAOYSA-N | [4] |

Lipophilicity and Dissociation Constant: Key Determinants of Bioavailability

Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water, representing lipid and aqueous environments, respectively. For ionizable compounds, the distribution coefficient (logD) is used, which is pH-dependent.

Predicted Lipophilicity: While no experimental value is published for the target compound, computational models can provide an estimate. For context, the related isomer, 6-Bromo-4-hydroxyquinolin-2(1H)-one, has a predicted XLogP3 value of 1.4, suggesting moderate lipophilicity.[1] For non-ionizable compounds, logP and logD are equivalent.[5]

Experimental Determination of logP (Shake-Flask Method): The shake-flask method remains the gold standard for logP determination due to its reliability.[6] The procedure involves dissolving the compound in a pre-saturated mixture of n-octanol and water, allowing the system to reach equilibrium, and then measuring the compound's concentration in each phase.

-

Preparation of Solvents: Prepare mutually saturated solutions by vigorously mixing equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for 24 hours, followed by a 24-hour separation period.[7]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to a vial containing a known volume of the saturated n-octanol/water mixture. The final concentration should be within the linear range of the chosen analytical method.

-

Equilibration: Seal the vials and shake them gently on a rotator for a sufficient time (e.g., 1 to 24 hours) at a controlled temperature to allow for complete partitioning between the two phases.[5]

-

Phase Separation: Centrifuge the vials to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of this compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the logP value using the following equation: logP = log₁₀ (C_oct / C_aq)

}

Figure 1. Experimental workflow for determining the logP value.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution. The quinolin-2(1H)-one structure contains an amide proton (N-H) which is weakly acidic. An accurate pKa value is crucial as it dictates the charge state of the molecule at different physiological pH values, profoundly impacting solubility and membrane permeability.

Experimental Determination of pKa: Potentiometric or spectrophotometric titration are standard methods for pKa determination.[2] The process involves titrating a solution of the compound with a strong acid or base and monitoring the change in pH or UV absorbance.

Solubility Profile

The solubility of a compound is a critical factor for its utility in both synthetic reactions and biological systems. Quinolinone derivatives are often characterized by low aqueous solubility.[6]

Qualitative Assessment: Based on its structure, this compound is expected to be poorly soluble in water and soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, alcohols like ethanol and methanol.[6]

Experimental Determination of Equilibrium Aqueous Solubility: The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method.[6] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

-

System Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[6] The amount of solid should be sufficient to ensure that undissolved material remains at the end of the experiment.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to sediment. Separate the supernatant from the solid by centrifugation and/or filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a standard curve of this compound of known concentrations. Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate to ensure the reliability of the results.

}

Figure 2. Workflow for equilibrium solubility measurement.

Spectroscopic and Chromatographic Characterization

Analytical techniques such as NMR, IR, and HPLC are indispensable for confirming the identity, structure, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

N-H Proton: A broad singlet is expected at a downfield chemical shift, typically >11 ppm, due to the acidic nature of the amide proton.[8]

-

Aromatic Protons: The protons on the quinolinone ring system will appear in the aromatic region (approx. 6.5-8.0 ppm). The vinyl protons at positions 3 and 4 will appear as doublets. The protons on the bromine-substituted benzene ring will show coupling patterns consistent with a 1,2,4-trisubstituted system.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. For comparison, the parent compound 2(1H)-Quinolinone exhibits distinct peaks that can be used as a reference.[9]

-

N-H Stretch: A broad band around 3100-3000 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp absorption band around 1660-1680 cm⁻¹.[8]

-

C=C Aromatic Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: Typically observed in the fingerprint region, below 700 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the premier technique for assessing the purity of this compound. A typical method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A time-dependent gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B is typically used to elute the compound and any potential impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a suitable wavelength (e.g., 254 nm), determined by measuring the compound's UV-Vis spectrum.

-

Sample Preparation: Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Conclusion

This compound is a foundational building block for the synthesis of complex molecules in pharmaceutical and materials science research. This guide has consolidated the available data on its core physicochemical properties and, critically, has provided robust, standardized protocols for the experimental determination of key parameters like logP and aqueous solubility. By employing these self-validating methodologies, researchers can generate the high-quality, reproducible data necessary to accelerate their discovery and development programs, ensuring a solid foundation for subsequent synthetic transformations, biological screening, and formulation efforts.

References

-

ResearchGate. (n.d.). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

SIELC Technologies. (2018). Quinoline, 6-bromo-. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-4-hydroxyquinolin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]

-

Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

NIST. (n.d.). 2(1H)-Quinolinone. NIST Chemistry WebBook. Available at: [Link]

-

Al-Okbi, S. Y. (2020). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Journal of Analytical Methods in Chemistry, 2020, 8739678. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-3-hydroxyquinolin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Available at: [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:1810-66-8. Available at: [Link]

Sources

- 1. 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2 | CID 54689446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. This compound | C9H6BrNO | CID 12378943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromo-2(1H)-quinolinone, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 1810-66-8 [sigmaaldrich.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound - CAS:1810-66-8 - Sunway Pharm Ltd [3wpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2(1H)-Quinolinone [webbook.nist.gov]

An In-depth Technical Guide to 6-Bromoquinolin-2(1H)-one: Synthesis, Properties, and Applications in Drug Discovery

Introduction

6-Bromoquinolin-2(1H)-one is a halogenated derivative of the quinolinone scaffold, a core structure of significant interest in medicinal chemistry and materials science. The presence of a bromine atom on the quinoline ring provides a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectral characterization, and its applications, particularly in the realm of drug development.

Core Properties and Characterization

This compound exists in tautomeric equilibrium with its enol form, 6-bromoquinolin-2-ol. However, the keto form (quinolin-2(1H)-one) is generally considered the more stable tautomer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1810-66-8 | [1][2] |

| Molecular Formula | C₉H₆BrNO | [2] |

| Molecular Weight | 224.05 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | >200°C | [3] |

| IUPAC Name | 6-bromo-1H-quinolin-2-one | [1][2] |

| Synonyms | 6-Bromo-2(1H)-quinolone, 6-Bromo-2-hydroxyquinoline, 6-Bromocarbostyril | [1] |

Spectral Data

Definitive characterization of this compound is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately equal intensity for M and M+2 peaks). PubChem lists LC-MS data with a precursor m/z of 223.9706 [M+H]⁺.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the lactam, the C=O stretch of the carbonyl group, and C=C stretching vibrations of the aromatic rings.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for quinolinone synthesis. One of the most common methods is the direct bromination of the parent quinolinone.

Synthesis via Bromination of 2-Hydroxyquinoline

A straightforward method for the preparation of this compound is the electrophilic bromination of 2-hydroxyquinoline (quinolin-2(1H)-one).

-

Dissolve 2-hydroxyquinoline in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture with stirring.

-

The reaction proceeds at room temperature, and the product precipitates out of the solution.

-

The crude product is collected by filtration, washed with a small amount of cold solvent, and can be further purified by recrystallization.[8]

Synthesis via Conrad-Limpach-Knorr Type Reaction

While not explicitly detailed for this specific molecule in the searched literature, a plausible and widely used synthetic route would involve a Conrad-Limpach-Knorr type reaction starting from 4-bromoaniline. This involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.

Caption: Inhibition of a generic kinase signaling pathway.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.

-

Handling: Use personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or under a fume hood. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis and the versatility of its bromine substituent make it an attractive starting material for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. Further exploration of its reactivity and the biological activity of its derivatives is likely to yield new and valuable chemical entities.

References

-

PrepChem. Synthesis of 6-bromo-2-hydroxyquinoline. [Link]

- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).

-

National Center for Biotechnology Information. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. [Link]

-

ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 12378943. [Link]

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. In 5th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-16) (pp. 671-676).

- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- Filimonov, D. A., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. ScienceRise: Pharmaceutical Science, (5 (27)), 23-31.

-

Medires Publishing. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. [Link]

-

PrepChem. Synthesis of 6-bromo-4-hydroxyquinoline. [Link]

-

Medires Publishing. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. [Link]

- Google Patents.

-

Scholar Publishing. (2023). Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [Link]

- Singh, S., & Srivastava, A. (2014). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3366.

-

Organic Syntheses. Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D-. [Link]

-

National Center for Biotechnology Information. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

ResearchGate. (PDF) 1H and 13C NMR characteristics of β-blockers. [Link]

-

ResearchGate. Synthesis of 6-bromo-6-dezoxy-β-cyclodextrin from its silyl and tosyl derivatives. [Link]

Sources

- 1. 6-Bromo-2-hydroxyquinoline [synhet.com]

- 2. This compound | C9H6BrNO | CID 12378943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mediresonline.org [mediresonline.org]

- 4. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

"spectroscopic data of 6-Bromoquinolin-2(1H)-one (NMR, IR, MS)"

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromoquinolin-2(1H)-one

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 1810-66-8), a heterocyclic compound of interest in medicinal chemistry and materials science. As direct, consolidated spectral data for this specific molecule is fragmented across various sources, this document synthesizes established analytical methodologies, data from structurally analogous compounds, and foundational spectroscopic principles to present a robust framework for its characterization. The intended audience includes researchers, analytical scientists, and professionals in drug development who require a detailed understanding of this molecule's structural elucidation.

Molecular Structure and Chemical Properties

This compound belongs to the quinolinone class of compounds, which are known pharmacophores present in numerous biologically active molecules.[1] The structure features a bicyclic system comprising a benzene ring fused to a pyridin-2-one ring. The presence of a bromine atom at the C-6 position significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.

-

Molecular Formula: C₉H₆BrNO[2]

-

Molecular Weight: 224.05 g/mol [2]

-

IUPAC Name: 6-bromo-1H-quinolin-2-one[2]

The compound exists predominantly in the lactam (quinolinone) form rather than the lactim (quinolinol) tautomer, a key feature that is confirmed by the spectroscopic data that follows.

Caption: Generalized workflow for the spectroscopic characterization.

Integrated Approach and Conclusion

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of NMR, IR, and MS data. IR spectroscopy confirms the presence of key functional groups (amide N-H and C=O). Mass spectrometry establishes the correct molecular weight, confirms the presence of bromine via the isotopic pattern, and provides structural clues through fragmentation. Finally, NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the molecule's constitution. This comprehensive spectroscopic profile is essential for confirming the identity, purity, and structure of this compound in research and development settings.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12378943, this compound. PubChem. Retrieved from [Link]

-

Wlodarczyk, N., et al. (2010). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. Retrieved from [Link]

-

MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules. Retrieved from [Link]

-

TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Molecular Iodine-Mediated Formal [2+1+1+1] Cycloaddition Access to Pyrrolo[2,1-a]isoquinolins with DMSO as Methylene Source - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). Retrieved from [Link]

-

El-Sayed, A. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]

-

Siddiqui, B. S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Williamson, J. S. (2009). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]

-

Li, Y., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

-

Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Asian Journal of Scientific Research. (2016). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-Bromoquinolin-2(1H)-one for Researchers and Drug Development Professionals

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 6-Bromoquinolin-2(1H)-one, a heterocyclic compound with potential applications in pharmaceutical development. Recognizing the limited availability of public data on this specific molecule, this document serves as a practical, in-depth manual for researchers to generate robust and reliable data. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide empowers scientists to thoroughly understand and control the physicochemical properties of this compound in various solvent systems.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility directly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and is a key determinant of its bioavailability. Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy, necessitating complex and costly formulation strategies.

Similarly, the chemical stability of an active pharmaceutical ingredient (API) is paramount. Degradation of the API can result in a loss of potency and the formation of potentially toxic impurities, compromising both the safety and shelf-life of the final drug product. Therefore, a comprehensive understanding of a compound's solubility in various aqueous and organic solvents, as well as its stability under a range of stress conditions, is a non-negotiable prerequisite for successful drug development.

This guide focuses on this compound, a member of the quinolinone class of heterocyclic compounds. While its full biological potential is still under exploration, the quinolinone scaffold is a well-established pharmacophore. This document provides the theoretical and practical foundation for a thorough investigation of its solubility and stability, enabling researchers to make informed decisions in their development programs.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential for interpreting its solubility and stability behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

| CAS Number | 1810-66-8 | [1] |

| Predicted logP | Data not available | |

| Predicted pKa | Data not available |

Note: The lack of publicly available experimental or predicted logP and pKa values for this compound underscores the importance of the experimental determinations outlined in this guide. The quinolinone structure suggests it is a weakly acidic compound.

Determining the Solubility Profile

Solubility can be assessed under two distinct conditions: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in DMSO) into an aqueous buffer. It is a high-throughput screening method often used in early drug discovery.[2][3] Thermodynamic solubility, on the other hand, represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for pre-formulation and later-stage development.[4][5]

Thermodynamic (Equilibrium) Solubility Determination

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[5] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.

-

Preparation:

-

Accurately weigh an excess amount of solid this compound into a series of glass vials. The excess solid is crucial to ensure a saturated solution is achieved.

-

Add a precise volume of the desired solvent to each vial. Solvents should include a range of aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO, polyethylene glycol 400).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24 to 48 hours. For poorly soluble compounds, longer equilibration times may be necessary.[4]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS (see Section 5).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in units of µg/mL or µM.

-

Perform the experiment in at least triplicate for each solvent and report the mean and standard deviation.

-

| Solvent System | Temperature (°C) | Solubility (µg/mL ± SD) | Solubility (µM ± SD) |

| 0.1 M HCl (pH ~1) | 25 | Experimental Data | Experimental Data |

| Acetate Buffer (pH 5.0) | 25 | Experimental Data | Experimental Data |

| Phosphate Buffer (pH 7.4) | 25 | Experimental Data | Experimental Data |

| Borate Buffer (pH 9.0) | 25 | Experimental Data | Experimental Data |

| Water | 25 | Experimental Data | Experimental Data |

| Ethanol | 25 | Experimental Data | Experimental Data |

| Methanol | 25 | Experimental Data | Experimental Data |

| Acetonitrile | 25 | Experimental Data | Experimental Data |

| DMSO | 25 | Experimental Data | Experimental Data |

| PEG 400 | 25 | Experimental Data | Experimental Data |

Kinetic Solubility Determination

Kinetic solubility is often assessed in early discovery to quickly flag compounds with potential solubility liabilities.[2] The following protocol describes a common plate-based method.

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Rapidly add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.[2]

-

-

Incubation and Measurement:

-

Seal the plate and incubate at a controlled temperature (e.g., room temperature) with shaking for a defined period (e.g., 1-2 hours).

-

Measure the amount of precipitated compound. This can be done indirectly by nephelometry (light scattering) or directly by filtering the samples and quantifying the concentration of the dissolved compound in the filtrate by HPLC-UV or UV-Vis spectroscopy.

-

Caption: Workflow for comprehensive solubility assessment.

Characterizing the Stability Profile

Forced degradation, or stress testing, is a critical component of drug development that involves exposing the API to conditions more severe than those used for accelerated stability testing.[6][7] The objectives of these studies are to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule. This information is essential for developing and validating a stability-indicating analytical method.

Forced Degradation Studies

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature.

-

Thermal Degradation: Expose a solution and a solid sample of the compound to high temperatures (e.g., 70-80°C).

-

Photolytic Degradation: Expose a solution of the compound in a transparent container to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil.

-

-

Time Points and Analysis:

-

Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a stability-indicating HPLC method (see Section 5) to determine the percentage of the parent compound remaining and to observe the formation of any degradation products. The goal is to achieve 5-20% degradation of the API.

-

| Stress Condition | Time (hours) | % Assay of this compound | Number of Degradants | Observations |

| 0.1 M HCl, 60°C | 0 | 100 | 0 | - |

| 2 | Experimental Data | Experimental Data | Experimental Data | |

| 8 | Experimental Data | Experimental Data | Experimental Data | |

| 24 | Experimental Data | Experimental Data | Experimental Data | |

| 0.1 M NaOH, RT | 0 | 100 | 0 | - |

| 2 | Experimental Data | Experimental Data | Experimental Data | |

| 8 | Experimental Data | Experimental Data | Experimental Data | |

| 24 | Experimental Data | Experimental Data | Experimental Data | |

| 3% H₂O₂, RT | 0 | 100 | 0 | - |

| 2 | Experimental Data | Experimental Data | Experimental Data | |

| 8 | Experimental Data | Experimental Data | Experimental Data | |

| 24 | Experimental Data | Experimental Data | Experimental Data | |

| Thermal (80°C, solution) | 0 | 100 | 0 | - |

| 24 | Experimental Data | Experimental Data | Experimental Data | |

| Photolytic | 0 | 100 | 0 | - |

| 24 | Experimental Data | Experimental Data | Experimental Data |

Potential Degradation Pathways

Based on the known chemistry of quinolinone and related heterocyclic systems, several degradation pathways can be hypothesized. Hydrolysis of the amide bond in the quinolinone ring is a likely pathway under both acidic and basic conditions. The aromatic ring system may be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or ring-opened products. The bromine substituent could also be a site of reactivity, although this is generally less common under these conditions.

Caption: Potential degradation pathways for this compound.

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust, validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for this purpose.[8][9] The method must be able to separate the parent compound from its degradation products and any impurities.

Proposed HPLC Method Parameters (Starting Point for Development)

-

Instrumentation: HPLC or UPLC system with a photodiode array (PDA) or UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally) and use a PDA detector to assess peak purity.

-

Injection Volume: 10 µL.

This method should be fully validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Caption: Experimental workflow for a forced degradation study.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is scarce, the detailed protocols and methodologies presented herein equip researchers with the necessary tools to generate high-quality, reliable data. A thorough understanding of these fundamental physicochemical properties is indispensable for mitigating risks and accelerating the development of this compound as a potential therapeutic agent. The data generated from these studies will be crucial for guiding formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of any future drug product.

References

-

Al-Tannak, N. F., & Al-Mannai, M. A. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Molecules, 28(9), 3767. [Link]

-

R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Retrieved from [Link]

-

MDPI. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Processes, 10(12), 2498. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2011). Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones, penicillins and cephalosporins in cow milk, and validation according to the regulation 2002/657/EC. Journal of Chromatography B, 879(25), 2601-2610. [Link]

-

Omicsonline. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

-

Globalresearchonline. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 242-248. [Link]

-

PubChem. (n.d.). 6-Bromo-4-hydroxyquinolin-2(1H)-one. Retrieved from [Link]

-

Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

-

CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

Sources

- 1. This compound | C9H6BrNO | CID 12378943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. longdom.org [longdom.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]

A Technical Guide to the Therapeutic Potential of 6-Bromoquinolin-2(1H)-one: A Versatile Scaffold for Drug Discovery

Abstract

The quinolin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds.[1][2] This technical guide focuses on a specific, strategically important derivative: 6-Bromoquinolin-2(1H)-one. While direct biological data on this compound is limited, its true value lies in its role as a versatile synthetic intermediate. The presence of a bromine atom at the C6 position provides a reactive handle for extensive chemical modification, enabling the exploration of vast chemical space and the generation of novel therapeutic candidates. This document will elucidate the synthetic utility of this compound and explore the potential therapeutic applications of its derivatives in oncology, infectious diseases, and neurodegenerative disorders, based on the established activities of closely related analogues. We will detail the causality behind experimental designs and provide actionable protocols for researchers in the field of drug development.

Part 1: The Quinolinone Core - A Foundation for Diverse Pharmacology

The quinoline and quinolinone frameworks are bicyclic heterocyclic systems that are frequently encountered in both natural products (e.g., quinine) and synthetic drugs.[2][3] Their rigid structure and ability to participate in various non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic interactions) allow them to bind with high affinity to a wide array of biological targets, including enzymes and receptors.[1] This inherent biological promiscuity is why the quinolinone core is termed a "privileged structure." It serves as a validated starting point for drug discovery campaigns, increasing the probability of identifying novel bioactive molecules.

Derivatives of the quinolinone scaffold have demonstrated a remarkable breadth of pharmacological activities, including:

The specific biological activity is profoundly influenced by the nature and position of substituents on the quinolinone ring system. The 6-bromo substituent in this compound is not merely a modulator of physicochemical properties but, more importantly, a key functional group for synthetic elaboration.

Part 2: Synthetic Utility - The Strategic Importance of the 6-Bromo Substituent

The primary utility of this compound in a drug discovery context is as a foundational building block. The carbon-bromine bond at the C6 position is an ideal reactive site for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry for their reliability and functional group tolerance. This allows for the systematic and efficient synthesis of libraries of novel derivatives for structure-activity relationship (SAR) studies.

Two of the most powerful and commonly employed transformations are:

-

Suzuki-Miyaura Coupling: Forms a new carbon-carbon (C-C) bond by coupling the bromo-scaffold with an organoboron reagent (e.g., an arylboronic acid). This is invaluable for introducing diverse aryl and heteroaryl substituents.

-

Buchwald-Hartwig Amination: Forms a new carbon-nitrogen (C-N) bond by coupling the bromo-scaffold with an amine. This reaction is critical for installing amine-containing side chains, which are prevalent in many drug molecules for their ability to form salt bridges and hydrogen bonds.

These reactions transform the simple this compound precursor into more complex and highly functionalized molecules with tailored pharmacological profiles.

Caption: Synthetic pathways from this compound.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for similar substrates.[5] The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a 6-aryl-quinolin-2(1H)-one derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

-

Base (e.g., K₃PO₄ or K₂CO₃, 3.0 eq)

-

Anhydrous solvent (e.g., a mixture of THF/H₂O or Dioxane/H₂O)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Inert Atmosphere Preparation: To a flame-dried reaction flask, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Causality: The catalytic cycle of palladium involves low-valent, air-sensitive Pd(0) species. An inert atmosphere prevents oxidation and deactivation of the catalyst. Flame-drying removes adsorbed water from the glassware, which can interfere with the reaction.

-

-

Solvent Addition: Degas the chosen solvent by bubbling with an inert gas for 15-20 minutes, then add it to the reaction flask via syringe.

-

Causality: Dissolved oxygen in the solvent can also deactivate the catalyst. Degassing is a critical step to ensure high reaction yield.

-

-

Reaction: Heat the mixture to the desired temperature (typically 70-100 °C) and stir for the required time (typically 18-24 hours), monitoring by TLC or LC-MS.

-

Causality: Heat provides the necessary activation energy for the reaction steps, particularly oxidative addition and reductive elimination. Reaction monitoring is essential to determine the point of completion and prevent degradation from prolonged heating.

-

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

-

Causality: The aqueous workup removes inorganic salts (the base and boronic acid byproducts). The brine wash removes residual water from the organic phase.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Causality: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and other byproducts, yielding the pure compound for characterization and biological evaluation.

-

Part 3: Potential Therapeutic Applications - An Evidence-Based Exploration

By applying the synthetic strategies outlined above, this compound can serve as the entry point to derivatives with potential activity across several key therapeutic areas.

Oncology

The quinoline/quinazolinone scaffold is a mainstay in the development of anticancer agents.[4] Derivatives have been shown to target multiple hallmarks of cancer.

-

Rationale: Functionalization at the C6 position can generate potent and selective inhibitors of key oncogenic signaling pathways.

-

Mechanisms of Action:

-

Kinase Inhibition: Many quinolinone derivatives are designed as ATP-competitive inhibitors of protein kinases. The core structure mimics the adenine region of ATP, while substituents introduced via cross-coupling can confer selectivity by interacting with unique pockets in the target kinase. For example, derivatives have been developed to target kinases in the Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cancer cell proliferation and survival.[5]

-

Topoisomerase Inhibition: Certain bromo-substituted quinolines have been shown to inhibit Topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication.[8] Inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.

-

Induction of Apoptosis: Various quinazolinone derivatives have demonstrated the ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cell lines.[1][9]

-

Caption: Inhibition of the Raf/MEK/ERK pathway by a quinolinone.[5]

| Compound Class | Target | Activity (IC₅₀) | Cancer Cell Line | Reference |

| 6-Bromo quinazoline-thiol derivative (8a) | Proliferation | 15.85 µM | MCF-7 (Breast) | [9] |

| 6-Bromo quinazoline-thiol derivative (8a) | Proliferation | 17.85 µM | SW480 (Colon) | [9] |

| 5,7-Dibromo-8-hydroxyquinoline | Proliferation | 6.7 - 25.6 µg/mL | C6, HeLa, HT29 | [8] |

Infectious Diseases

The quinolone scaffold is famously the backbone of a major class of antibiotics.[2] This provides a strong rationale for exploring novel derivatives for antimicrobial and antiparasitic applications.

-

Rationale: Modifications to the core quinolone structure can overcome existing resistance mechanisms or broaden the spectrum of activity.

-

Mechanisms of Action:

-

Antibacterial: Quinolone antibiotics primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to rapid cell death. Functionalization of the this compound core can lead to novel compounds with improved efficacy or activity against resistant strains.[5]

-

Antiparasitic: The quinoline ring is central to the antimalarial drug quinine.[3] Its mechanism is thought to involve interfering with the parasite's ability to metabolize hemoglobin.[3] Furthermore, a pharmacomodulation study identified a 6-bromo-substituted quinolinone derivative as a potent and selective agent against Trypanosoma, the parasite responsible for sleeping sickness.[1]

-

Neurodegenerative Disorders

Neurodegenerative diseases like Alzheimer's and Parkinson's are multifactorial, presenting multiple targets for therapeutic intervention.[10] Heterocyclic compounds, including quinolines, are being actively investigated for their potential to address these complex pathologies.[7][11]

-

Rationale: The quinolinone scaffold is capable of crossing the blood-brain barrier and can be functionalized to interact with key enzymes and pathological proteins involved in neurodegeneration.

-

Potential Mechanisms of Action:

-

Enzyme Inhibition: Derivatives can be designed to inhibit enzymes such as monoamine oxidase B (MAO-B) or cholinesterases (AChE, BChE).[12] MAO-B inhibitors are used in Parkinson's disease to boost dopamine levels, while cholinesterase inhibitors are a frontline treatment for Alzheimer's disease.[7][12]

-

Biometal Chelation: The dysregulation of metal ions like copper, zinc, and iron is implicated in the aggregation of amyloid-beta plaques in Alzheimer's disease. The 8-hydroxyquinoline scaffold is a known metal chelator, and it is plausible that related quinolinone structures could be designed with similar properties.[12]

-

Anti-inflammatory/Antioxidant: Neuroinflammation and oxidative stress are common features of neurodegenerative diseases.[10] Some quinoline derivatives have shown antioxidant properties and the ability to modulate inflammatory pathways.

-

Part 4: Experimental Workflows for Screening and Characterization

A logical, stepwise approach is crucial when evaluating a library of new chemical entities derived from this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Emerging quinoline- and quinolone-based antibiotics in the light of epidemics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The biochemical basis of neurodegenerative disease: The role of immunoexcitoxicity and ways to possibly attenuate it - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules [mdpi.com]

- 12. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of 6-Bromoquinolin-2(1H)-one Derivatives: A Guide for Drug Discovery and Development

An In-Depth Technical Guide

Abstract

The quinoline and quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide focuses on a specific, promising subclass: 6-bromoquinolin-2(1H)-one derivatives. The introduction of a bromine atom at the C6 position has been shown to modulate the molecule's electronic properties, often enhancing cytotoxic effects against various cancer cell lines.[3] This document provides a comprehensive analysis of the synthesis, in vitro anticancer activity, mechanisms of action, and structure-activity relationships (SAR) of these compounds. We consolidate data from multiple studies to present a clear picture of their potential, offering detailed experimental protocols and mechanistic insights for researchers, medicinal chemists, and professionals in oncology drug development.

Introduction: The Quinolinone Scaffold in Oncology

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in the development of new drugs, particularly in oncology.[1] Quinoline derivatives exhibit a vast range of biological activities and have been successfully developed into anticancer agents that function through diverse mechanisms, including cell cycle arrest, apoptosis induction, angiogenesis inhibition, and the disruption of cell migration.[1][4] Several quinoline-based drugs, such as Bosutinib, Lenvatinib, and Cabozantinib, are approved for cancer therapy or are in clinical trials, underscoring the scaffold's clinical relevance.[5][6]

The quinolin-2(1H)-one (carbostyril) core, a key derivative, retains this therapeutic promise. Its structure allows for extensive chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties to optimize potency and selectivity against cancer-specific targets.[2]

The Emergence of this compound as a Core Moiety

Among the various substituted quinolinones, the 6-bromo variant has garnered significant interest. Halogenation is a common strategy in medicinal chemistry to enhance biological activity. The presence of a bromine atom at the C6 position can significantly influence the molecule's properties.[3] It is an electron-withdrawing group that can alter the electron density of the aromatic system, potentially improving binding affinity to target proteins or influencing metabolic stability. Studies on structurally related brominated quinolines and quinazolinones have consistently demonstrated potent cytotoxic effects, suggesting that the 6-bromo substitution is a key feature for enhancing anticancer activity.[7][8]

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through established organic chemistry methodologies. A common approach begins with a suitably substituted aniline, in this case, 4-bromoaniline.

One prevalent method involves the Conrad-Limpach or Knorr quinoline synthesis, where an aniline is reacted with a β-ketoester.[2] A generalized workflow is as follows:

Caption: Generalized workflow for the synthesis of this compound derivatives.

A specific five-step synthesis starting from 4-bromoaniline and Meldrum's acid has also been reported to produce key intermediates like 6-bromoquinolin-4-ol, which can then be converted to other derivatives.[9] Further modifications to the core structure allow for the creation of a diverse library of compounds to probe structure-activity relationships.[10]

In Vitro Anticancer Activity: A Data-Driven Analysis

Derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. While data for the parent compound is limited, structurally analogous brominated quinolines and quinazolinones provide strong evidence of their potential.[8]

| Compound Class/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | [8][11] |

| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | [8][11] | |

| MRC-5 (Normal) | Lung Fibroblast | 84.20 ± 1.72 | [8][11] | |

| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 (range) | [7][8] |

| HeLa | Cervical Carcinoma | 6.7 - 25.6 (range) | [7][8] | |

| HT29 | Colorectal Adenocarcinoma | 6.7 - 25.6 (range) | [7][8] | |

| FBA-TPQ (Makaluvamine Analog) | MCF-7 | Breast Cancer | 0.097 - 2.297 (range) | [12] |

| MDA-MB-468 | Breast Cancer | 0.097 - 2.297 (range) | [12] |

Analysis of Cytotoxicity: The data reveals potent activity in the low micromolar range against breast and colorectal cancer cell lines.[8][11] Notably, compound 8a , a 6-bromo quinazolinone derivative, shows significant selectivity for cancer cells over normal lung fibroblasts (MRC-5), with an IC50 value approximately 4.7 to 5.3 times higher in the normal cell line.[11] This selectivity is a critical attribute for a viable anticancer drug candidate, as it suggests a wider therapeutic window and potentially lower side effects.

Mechanisms of Action: Unraveling the Molecular Pathways

The anticancer effects of quinoline and quinolinone derivatives are multifaceted, often involving the modulation of several key cellular processes that are dysregulated in cancer.[1][13]

Key Mechanisms Include:

-

Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death, a crucial mechanism for eliminating cancer cells.[5][14] This is often confirmed by observing PARP cleavage and the activation of caspases 3, 8, and 9.[12]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.[14] Arrest at the G2/M phase has been observed for some quinazolinone derivatives, while others induce arrest at the G1 phase.[6][14][15]

-

Inhibition of Signaling Pathways: Quinolinones are known to inhibit critical signaling pathways that drive tumor growth and survival. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, is a key target.[10][13][16] Inhibition of receptor tyrosine kinases (RTKs) like EGFR is another common mechanism.[11][16]

-

Topoisomerase Inhibition: Some quinoline analogues can intercalate with DNA and inhibit topoisomerase enzymes, which are essential for DNA replication, leading to cell death.[7][17]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolinone derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing a lead compound into a drug candidate. For 6-bromo-substituted quinazolinones, a related scaffold, specific structural modifications have been shown to significantly impact anticancer activity.[11][18]

-

Substitution at the 2-position: The nature of the substituent at the 2-position of the quinazolinone ring is critical. An aliphatic linker (like a butyl chain in compound 8a) was found to be the most potent against MCF-7 and SW480 cell lines.[11]

-

Aromatic Substituents: When a substituted phenyl ring is attached, electron-donating groups (like a methyl group) improve antiproliferative activity compared to electron-withdrawing groups.[11]

-

Positional Isomerism: The placement of substituents on an attached phenyl ring matters. A methyl group at the para position resulted in greater potency than one at the meta position.[11]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. atlantis-press.com [atlantis-press.com]